N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide

Description

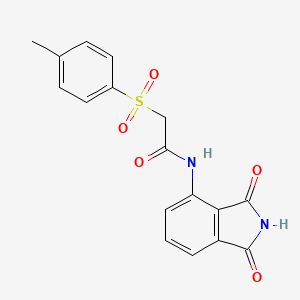

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVZJFOLFRGNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide typically involves the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (OTs) group is a well-known leaving group, enabling nucleophilic substitution reactions. In the presence of amines, alkoxides, or thiols, the tosyl moiety can be displaced to form substituted acetamides or sulfonamides.

Example Reaction:

Conditions:

Cyclization Reactions

The acetamide linker and phthalimide moiety may participate in intramolecular cyclization under basic or acidic conditions, forming heterocyclic systems such as oxazoles or thiadiazoles.

Mechanism:

-

Base-mediated cyclization : Deprotonation of the acetamide NH facilitates nucleophilic attack on the phthalimide carbonyl, forming a five-membered ring.

-

Acid-mediated cyclization : Protonation activates the carbonyl for intramolecular attack.

Example Product:

5-(Tosylmethylidene)isoindoline-1,3-dione (via 5-exo-dig cyclization)

Conditions:

-

Solvent: CHCN

Transition Metal-Catalyzed Functionalization

Copper or palladium catalysts may facilitate cross-coupling or halogenation reactions.

a) Copper-Catalyzed Halogenation

The tosylacetamide structure can undergo halogenation at the α-position using N-halosuccinimide (NXS) and catalytic CuCl:

Reaction:

Conditions:

-

Catalyst: CuCl (5 mol %)

-

Additive: NCS (1 equiv)

b) Palladium-Catalyzed Cross-Coupling

If aryl halides are present, Suzuki-Miyaura coupling could occur:

Conditions:

N-Acylation and Catalytic Transfer

The acetamide group may act as an acyl donor in nucleophilic catalysis. For example, DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can form an N-acyl intermediate, enabling transfer to amines or alcohols .

Reaction Pathway:

-

Formation of N-acyl DBN intermediate.

-

Nucleophilic attack by R-OH or R-NH.

Conditions:

Hydrolysis and Decarbonylation

Under acidic or basic conditions, hydrolysis of the phthalimide or acetamide groups may occur:

Acidic Hydrolysis:

Basic Hydrolysis:

Conditions:

Oxidation and Reduction

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a phthalimide moiety, which is known for its stability and ability to interact with various biological targets. The presence of the tosyl group enhances solubility and reactivity compared to other isoindolinone derivatives.

Mechanism of Action : N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide primarily targets the enzyme NUDT5. Its interaction with this enzyme inhibits hormone signaling pathways in breast cancer cells, leading to reduced cell proliferation in MCF7 cancer cell lines. The compound's cytotoxicity has been evaluated, showing promising results against various cancer cell types .

Scientific Research Applications

The applications of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

- Anti-inflammatory Properties : Research indicates that isoindoline derivatives can modulate inflammatory pathways by affecting pro-inflammatory factors such as cyclooxygenase-2 and tumor necrosis factor-alpha .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Research

- Enzyme Inhibition Studies : N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is being studied for its inhibitory effects on various enzymes, including those involved in metabolic processes and signaling pathways .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to different biological targets, providing insights into its mechanism of action .

Industrial Applications

- Synthesis of Complex Molecules : This compound serves as a valuable building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials .

- Material Science : Its unique chemical properties may lead to applications in developing novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved include modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide and related compounds:

Key Observations :

- Piperidin-dione derivatives () introduce additional hydrogen-bonding sites, which may influence solubility or biological activity compared to the sulfonyl group in the target compound.

Physicochemical Properties

- Hydrogen Bonding : The dioxoisoindolin core’s carbonyl groups and the tosyl sulfonyl oxygen enable robust hydrogen-bonding networks, as seen in Etter’s graph set analysis . Methyl or thiazole substituents () may reduce polarity compared to the tosyl group.

- Crystallography : While crystallographic data for the target compound is unavailable, software like SHELXL () and ORTEP-3 () are standard tools for analyzing similar structures.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tosyl group , which enhances its solubility and reactivity compared to other isoindolinone derivatives. The molecular formula is with a molecular weight of approximately 295.30 g/mol. Its structure includes a dioxoisoindoline moiety, which is critical for its biological interactions.

Target Enzyme

N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide primarily targets the enzyme NUDT5 . This enzyme plays a crucial role in various cellular processes, including nucleotide metabolism and signaling pathways.

Mode of Action

The compound inhibits NUDT5 by binding to its active site, thereby blocking hormone signaling pathways implicated in breast cancer cell proliferation. This interaction has been shown to lead to significant cytotoxic effects on MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Anticancer Properties

Research has demonstrated that N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide exhibits anti-proliferative activity against various cancer cell lines. The following table summarizes its effects on different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | NUDT5 inhibition |

| HeLa | 15.0 | Apoptosis induction |

| A549 | 18.0 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, highlighting the compound's potency against these cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide has been evaluated for antimicrobial activity. Preliminary studies suggest it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide suggests favorable absorption and distribution characteristics. Studies indicate that the compound is well absorbed in the gastrointestinal tract and can cross biological membranes due to its lipophilicity enhanced by the tosyl group.

Case Studies

Several studies have investigated the biological activity of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide:

- Study on Breast Cancer Cells : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF7 cell viability, with apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Screening : A series of tests against common pathogens revealed that the compound had significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

-

Synthetic Pathways : A common approach involves coupling 1,3-dioxoisoindoline derivatives with tosylacetamide precursors. For example, describes refluxing thiourea derivatives with aryl maleimides in glacial acetic acid, monitored by TLC .

-

Optimization Parameters :

-

Critical Data :

Parameter Typical Range Impact on Yield/Purity Reaction Time 2–5 hours Longer times reduce side products Molar Ratio 1:1 (amine:anhydride) Excess reagent avoids incomplete coupling

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the isoindolinone and tosyl groups. highlights NMR integration for verifying substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (isoindolinone and tosylamide) .

- Hirshfeld Surface Analysis : As demonstrated in , this technique maps intermolecular interactions in crystalline states, aiding polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide?

Methodological Answer:

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using Gaussian or ORCA). ’s correlation-energy formalism can refine computational models .

- X-ray Crystallography : Use programs like SHELXL () to resolve ambiguities in molecular geometry. For example, combined single-crystal X-ray data with Hirshfeld analysis to confirm hydrogen-bonding networks .

- Case Study : If NMR suggests planar conformations but X-ray shows puckered isoindolinone rings, revisit solvent effects on solution-state dynamics.

Q. What computational strategies are recommended for modeling the electronic properties and reactivity of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), as validated in and .

- Reactivity Predictions :

- Electrophilic Sites : Map electrostatic potential surfaces to identify nucleophilic (e.g., amide nitrogen) or electrophilic (e.g., tosyl sulfur) centers.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

- Software Tools : ORCA for DFT, VMD for visualization, and Multiwfn for topology analysis.

Q. How can X-ray crystallography and software suites like SHELX/ORTEP-3 improve structural determination of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve subtle bond distortions. notes SHELXL’s robustness in refining twinned or disordered crystals .

- Structure Solution :

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. employed this workflow to confirm space group assignments .

Q. What strategies mitigate synthetic impurities (e.g., des-acetyl derivatives) in N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to detect byproducts like des-acetyl analogs. ’s patent outlines acetylating agent optimization (e.g., acetic anhydride vs. acetyl chloride) to suppress such impurities .

- Chromatographic Purification : Employ reverse-phase flash chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA).

- Case Study : ’s Apremilast impurity data suggests genotoxic nitrosamines may form during synthesis; mitigate via strict pH control (<6.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.